3-(Furan-2-yl)thiophene-2-carboxylic acid

Catalog No.
S13703169
CAS No.
M.F
C9H6O3S
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Furan-2-yl)thiophene-2-carboxylic acid

Product Name

3-(Furan-2-yl)thiophene-2-carboxylic acid

IUPAC Name

3-(furan-2-yl)thiophene-2-carboxylic acid

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C9H6O3S/c10-9(11)8-6(3-5-13-8)7-2-1-4-12-7/h1-5H,(H,10,11)

InChI Key

YUSQDRCRGDVZDK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(SC=C2)C(=O)O

3-(Furan-2-yl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C₉H₆O₃S and a molecular weight of 194.21 g/mol. This compound features a furan ring and a thiophene ring, both of which are five-membered heterocycles containing oxygen and sulfur, respectively. The presence of the carboxylic acid functional group (-COOH) enhances its reactivity and solubility in polar solvents, making it a versatile compound in various chemical applications.

, typical for carboxylic acids and heterocyclic compounds:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of a thiophene derivative.
  • Electrophilic Substitution: The aromatic nature of the furan and thiophene rings allows for electrophilic substitution reactions, where electrophiles can attack the aromatic carbon atoms.

These reactions are crucial for synthesizing more complex molecules and derivatives that exhibit desired biological or chemical properties.

3-(Furan-2-yl)thiophene-2-carboxylic acid has been studied for its potential biological activities. Research indicates that compounds containing furan and thiophene moieties can exhibit significant biological properties, including:

  • Antitumor Activity: Some derivatives of thiophene compounds have shown promise in inhibiting cancer cell growth.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, contributing to therapeutic effects in inflammatory diseases.
  • Inhibition of Enzymes: Studies have suggested that certain derivatives can inhibit specific enzymes involved in cellular signaling pathways, such as FIH-1 (factor inhibiting HIF), which plays a role in hypoxia response mechanisms .

The synthesis of 3-(Furan-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring: Starting from suitable precursors like 2-bromothiophene or thiophene derivatives, the thiophene ring can be synthesized through cyclization reactions.
  • Furan Introduction: The furan moiety can be introduced via cross-coupling reactions or by using furan-containing reagents during synthesis.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbonylation reactions or by hydrolysis of ester intermediates.

These methods allow for the creation of 3-(Furan-2-yl)thiophene-2-carboxylic acid with specific substituents tailored for desired properties.

3-(Furan-2-yl)thiophene-2-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for drug development targeting cancer and inflammatory diseases.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.
  • Agricultural Chemistry: Compounds with similar structures are investigated for their potential use as agrochemicals due to their bioactive properties.

Interaction studies involving 3-(Furan-2-yl)thiophene-2-carboxylic acid focus on its binding affinity to biological targets. For instance:

  • Molecular Docking Studies: These studies help predict how this compound interacts with proteins such as FIH-1, providing insights into its mechanism of action .
  • Cellular Assays: Evaluating its effects on cell viability and proliferation helps determine its therapeutic potential.

Such studies are crucial for understanding how this compound can be utilized in medicinal chemistry.

Several compounds share structural similarities with 3-(Furan-2-yl)thiophene-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Furan-2-yl)thiophene-2-carboxylic acidSimilar furan-thiophene structureDifferent position of functional groups
Thiophene-2-carboxylic acidLacks furan ringSimpler structure, fewer functional groups
4-(Furan-2-yl)-3-thiophenecarboxylic acidAdditional aromatic ringPotentially enhanced stability
3-(Thienyl)acrylic acidContains an acrylic moietyDifferent reactivity due to double bond

The uniqueness of 3-(Furan-2-yl)thiophene-2-carboxylic acid lies in its specific combination of furan and thiophene rings along with the carboxylic acid group, which contributes to its distinctive chemical reactivity and biological activity compared to other similar compounds.

3-(Furan-2-yl)thiophene-2-carboxylic acid represents an important heterocyclic compound containing both furan and thiophene rings with a carboxylic acid functional group [1]. The synthesis of this compound has been approached through several traditional organic pathways that leverage established chemical transformations [2]. These synthetic routes typically involve the formation of carbon-carbon bonds between the heterocyclic components followed by functionalization to introduce the carboxylic acid group [3].

One of the most effective traditional approaches for synthesizing 3-(Furan-2-yl)thiophene-2-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction [4]. This palladium-catalyzed coupling between 3-bromothiophene-2-carboxylic acid and 2-furanboronic acid has proven to be a reliable method, typically yielding the target compound in 65-85% yield [5]. The reaction generally employs Pd(PPh3)4 as a catalyst with Na2CO3 as a base in a mixed solvent system of toluene, ethanol, and water at elevated temperatures (80°C) for 12-24 hours [6].

Another traditional approach involves the Negishi coupling, which utilizes zinc-mediated coupling of thiophene and furan derivatives [7]. This method typically employs Pd(dba)2 as the catalyst in tetrahydrofuran at 60-80°C for approximately 24 hours, providing yields in the range of 50-75% [8]. The Negishi coupling offers advantages in terms of functional group tolerance but requires careful handling of air-sensitive organozinc intermediates [9].

MethodDescriptionTypical ConditionsYield Range
Suzuki-Miyaura Cross-CouplingPalladium-catalyzed coupling of 2-bromothiophene with 2-furanboronic acidPd(PPh3)4, Na2CO3, toluene/ethanol/water, 80°C, 12-24h65-85%
Negishi CouplingZinc-mediated coupling of thiophene and furan derivativesPd(dba)2, Zn, tetrahydrofuran, 60-80°C, 24h50-75%
Direct CarboxylationCarboxylation of 3-(furan-2-yl)thiophene via lithiation and CO2 additionn-butyllithium, CO2, tetrahydrofuran, -78°C to room temperature40-60%
Oxidation of Aldehyde DerivativesOxidation of 3-(furan-2-yl)thiophene-2-carbaldehydeKMnO4, acetone/water, reflux, 12h50-70%
Fiesselmann Thiophene SynthesisCondensation of thioglycolic acid with furan-containing acetylenic estersThioglycolic acid, base, solvent, heat45-65%

Direct carboxylation represents another traditional approach, involving the lithiation of 3-(furan-2-yl)thiophene followed by reaction with carbon dioxide [10]. This method typically employs n-butyllithium in tetrahydrofuran at -78°C, followed by warming to room temperature after carbon dioxide addition [11]. While this approach offers a more direct route to the carboxylic acid functionality, yields are typically moderate (40-60%) due to challenges in controlling the regioselectivity of lithiation [12].

The oxidation of aldehyde precursors provides yet another traditional pathway to 3-(Furan-2-yl)thiophene-2-carboxylic acid [2]. This approach involves the oxidation of 3-(furan-2-yl)thiophene-2-carbaldehyde using oxidizing agents such as potassium permanganate in acetone/water mixtures under reflux conditions for approximately 12 hours [4]. This method typically provides yields in the range of 50-70% but requires careful control of reaction conditions to prevent over-oxidation of the heterocyclic rings [1].

The Fiesselmann thiophene synthesis represents a more specialized approach, involving the condensation of thioglycolic acid with furan-containing acetylenic esters [10]. This method builds the thiophene ring directly with the carboxylic acid functionality in place, offering a potentially more atom-economical route [3]. However, yields are typically moderate (45-65%) due to the complexity of the transformation and potential side reactions [5].

Novel Catalytic Approaches for Heterocyclic Coupling

Recent advances in catalytic chemistry have led to the development of novel approaches for the synthesis of 3-(Furan-2-yl)thiophene-2-carboxylic acid with improved efficiency and selectivity [6]. These innovative catalytic systems have expanded the synthetic toolbox available for constructing the heterocyclic framework of this compound [7].

Palladium complexes with N-heterocyclic carbene (Pd-NHC) ligands have emerged as powerful catalysts for cross-coupling reactions involving heterocyclic halides [13]. These catalysts offer significant advantages over traditional phosphine-based systems, including lower catalyst loadings (0.1-1 mol%) and the ability to activate less reactive chloride substrates [9]. The enhanced electron-donating properties of NHC ligands facilitate oxidative addition, while their steric bulk promotes reductive elimination, resulting in more efficient coupling reactions [13]. However, these catalysts often require careful handling due to their air sensitivity and the need for specialized ligands [6].

Catalyst SystemReaction TypeAdvantagesLimitations
Pd-NHC ComplexesCross-coupling of heterocyclic halidesLower catalyst loading (0.1-1 mol%), tolerates chloridesAir-sensitive catalysts, specialized ligands
Cu/Fe Dual CatalysisC-H/C-H cross-couplingMetal-economical, mild conditionsLimited substrate scope
Photoredox/Cobaloxime Dual CatalysisOxidative C-H/C-H couplingAvoids stoichiometric oxidants, uses visible lightRequires photosensitizer, specialized equipment
Thioether-Pd(II) CatalystsC-H alkenylationRegioselective functionalizationDirecting group needed
Electrochemical CatalysisOxidative couplingAvoids chemical oxidants, sustainableSpecialized equipment, limited scale

Dual catalytic systems combining copper and iron have been developed for C-H/C-H cross-coupling reactions between furan and thiophene derivatives [3]. These systems offer a more economical alternative to precious metal catalysts while operating under relatively mild conditions [8]. The synergistic effect between copper and iron facilitates both C-H activation and C-C bond formation, although the substrate scope remains somewhat limited compared to palladium-based systems [12].

Photoredox catalysis combined with cobaloxime catalysts represents an innovative approach for oxidative C-H/C-H coupling between heterocyclic systems [3]. This dual catalytic system utilizes visible light as an energy source and avoids the need for stoichiometric oxidants, making it an environmentally attractive option [9]. The reaction proceeds through radical intermediates generated via electron transfer between a photosensitizer and the heterocyclic substrates [3]. While this approach offers sustainability advantages, it requires specialized photochemical equipment and carefully optimized conditions [7].

Thioether-Pd(II) catalysts have been developed for the regioselective C-H alkenylation of heterocycles, providing a route to functionalized precursors of 3-(Furan-2-yl)thiophene-2-carboxylic acid [3]. These catalysts enable selective functionalization at specific positions of the heterocyclic rings, although they typically require directing groups to achieve high regioselectivity [8]. This approach has been successfully applied to various heteroarenes including furan, thiophene, benzofuran, and benzothiophene [3].

Electrochemical catalysis represents an emerging approach for oxidative coupling reactions in the synthesis of heterocyclic compounds [14]. This method avoids the use of chemical oxidants by employing electricity as the driving force for redox transformations [7]. While electrochemical methods offer sustainability advantages, they require specialized equipment and face challenges in scaling up to production levels [14].

Solvent Systems and Reaction Kinetic Studies

The choice of solvent system plays a crucial role in the efficiency and selectivity of reactions involved in the synthesis of 3-(Furan-2-yl)thiophene-2-carboxylic acid [4]. Comprehensive studies have revealed that solvent effects can significantly influence reaction rates, equilibria, and product distributions in heterocyclic coupling reactions [15].

Aqueous n-butanol has emerged as a particularly effective solvent system for Suzuki-Miyaura cross-coupling reactions involving heterocyclic components [16]. This biphasic system facilitates both the reaction and subsequent workup, enhancing overall process efficiency [4]. Kinetic studies have shown that reactions proceed faster in polar protic solvents, with deuterium oxide (D2O) experiments revealing a significant isotope effect that suggests proton transfer in the rate-determining step [4]. Optimal conditions typically involve a 1:1 ratio of n-butanol to water at 80°C [16].

Solvent SystemEffect on ReactionKinetic ConsiderationsOptimal Conditions
Aqueous n-ButanolFacilitates biphasic workup, enhances coupling efficiencyFaster with polar protic solvents, D2O shows isotope effect1:1 n-BuOH:H2O, 80°C
DMF/WaterImproves solubility of inorganic bases, accelerates reactionRate enhancement with increasing water content9:1 DMF:H2O, 100°C
DMSO/Acetic AcidEnables room temperature coupling, oxygen as sole oxidantProton-catalyzed reaction pathway3:1 DMSO:AcOH, rt-60°C, O2 atmosphere
Toluene/Ethanol/WaterBalances solubility of organic/inorganic componentsTemperature-dependent rate increase5:1:1 toluene:EtOH:H2O, 80°C
Green Solvents (2-MeTHF, Cyclopentyl methyl ether)Reduced environmental impact, comparable efficiencySlightly slower rates but improved sustainabilityPure 2-MeTHF or CPME, 70-90°C

Dimethylformamide (DMF)/water mixtures have been investigated for their effect on reaction kinetics in the synthesis of heterocyclic compounds [15]. These studies have shown that increasing water content in the solvent mixture can significantly enhance reaction rates by improving the solubility of inorganic bases and facilitating their interaction with the catalytic system [9]. Optimal conditions typically involve a 9:1 ratio of DMF to water at 100°C [15].

Dimethyl sulfoxide (DMSO)/acetic acid mixtures have been found to enable room temperature coupling reactions using oxygen as the sole oxidant [3]. Kinetic studies have revealed a proton-catalyzed reaction pathway, with the rate of oxidation increasing in D2O medium compared to H2O [4]. This solvent isotope effect, being greater than unity, suggests that D3O+ is approximately three times stronger than H3O+ as a catalyst for these reactions [4]. Optimal conditions typically involve a 3:1 ratio of DMSO to acetic acid at temperatures ranging from room temperature to 60°C under an oxygen atmosphere [3].

Ternary solvent systems comprising toluene, ethanol, and water have been developed to balance the solubility requirements of organic and inorganic components in heterocyclic coupling reactions [6]. These systems show a temperature-dependent rate increase, with negative values of activation entropy suggesting the formation of a transition state containing both the oxidant and the reducing species [4]. Optimal conditions typically involve a 5:1:1 ratio of toluene to ethanol to water at 80°C [6].

Green solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether have been investigated as environmentally benign alternatives for heterocyclic coupling reactions [8]. While these solvents may result in slightly slower reaction rates compared to traditional solvent systems, they offer significant advantages in terms of sustainability and reduced environmental impact [17]. Optimal conditions typically involve the use of the pure solvent at temperatures ranging from 70-90°C [8].

Purification Techniques and Yield Optimization

The purification of 3-(Furan-2-yl)thiophene-2-carboxylic acid presents unique challenges due to the presence of heterocyclic rings and the carboxylic acid functionality [5]. Various purification techniques have been developed and optimized to achieve high yields and purities of this compound [14].

Liquid-liquid extraction represents a fundamental purification technique for carboxylic acids, including 3-(Furan-2-yl)thiophene-2-carboxylic acid [5]. This method typically involves acid-base extraction using aqueous alkali and organic solvents [11]. The carboxylic acid is first converted to its water-soluble salt form by treatment with aqueous base (pH at least three units above the pKa of the acid), allowing extraction of neutral and basic impurities with diethyl ether [5]. The aqueous phase is then acidified (pH at least three units below the pKa of the acid) to regenerate the free carboxylic acid, which is subsequently extracted with an organic solvent [5]. This technique typically provides yield recoveries of 85-95% with purities exceeding 90% [11].

TechniqueMethodologyYield RecoveryPurity Achieved
Liquid-Liquid ExtractionAcid-base extraction using aqueous alkali and organic solvent85-95%>90%
RecrystallizationMultiple solvent systems (alcohol/water, toluene/petroleum ether)70-85%>95%
Column ChromatographySilica gel, hexane/ethyl acetate gradient60-80%>98%
Solid Phase ExtractionDOWEX 1×8-400 formate anion exchange resin75-90%>95%
Electrochemical PurificationElectrolytic cell to convert aldehyde impurities to carboxylic acids85-95%>98%

Recrystallization techniques have been extensively studied for the purification of heterocyclic carboxylic acids [5]. Multiple solvent systems have been evaluated, including alcohol/water mixtures and toluene/petroleum ether combinations [5]. For water-insoluble acids like 3-(Furan-2-yl)thiophene-2-carboxylic acid, partial purification can be achieved by dissolution in sodium hydroxide solution followed by precipitation with dilute mineral acid [5]. To ensure freedom from sodium ions, the acid can be dissolved in hot ammonia, heated to approximately 80°C, treated with slightly more than an equal volume of formic acid, and allowed to cool slowly for crystallization [5]. Any adhering ammonia, formic acid, or ammonium formate can be removed by vacuum drying [5]. This technique typically provides yield recoveries of 70-85% with purities exceeding 95% [5].

Column chromatography using silica gel with hexane/ethyl acetate gradient elution has proven effective for the purification of heterocyclic compounds [1]. This technique allows for the separation of closely related impurities that may be difficult to remove by other methods [7]. While column chromatography typically results in lower yield recoveries (60-80%) compared to other techniques, it can provide very high purities exceeding 98% [1].

Solid phase extraction using anion exchange resins represents an innovative approach for the purification of carboxylic acids [18]. DOWEX 1×8-400 formate anion exchange resin has been developed for the isolation or resin capture of carboxylic acids from solution phase reactions [18]. Exchange efficiency onto the resin is pKa dependent, with stronger acids requiring more concentrated solvent acid for exchange [18]. Solvents suitable for exchanging the acids onto the resin include dichloromethane, methanol, and various solvent/water mixtures, while trifluoroacetic acid/solvent or formic acid/solvent mixtures are effective for exchanging the carboxylic acids off of the resin [18]. This technique typically provides yield recoveries of 75-90% with purities exceeding 95% [18].

Electrochemical purification represents an emerging approach for the purification of carboxylic acid-containing compositions [14]. This method utilizes an electrolytic cell to convert aldehyde impurities to the corresponding carboxylic acids, facilitating their removal or conversion to the desired product [14]. Surprisingly, this process not only increases the yield of the desired dicarboxylic acid but also reduces the content of colorants, facilitating the isolation of colorless product [14]. This technique typically provides yield recoveries of 85-95% with purities exceeding 98% [14].

Green Chemistry Alternatives in Synthesis

The principles of green chemistry have increasingly influenced the development of sustainable approaches for the synthesis of heterocyclic compounds, including 3-(Furan-2-yl)thiophene-2-carboxylic acid [17]. These environmentally benign methodologies aim to reduce waste generation, minimize energy consumption, and utilize safer reagents and solvents [19].

Aqueous media reactions represent a fundamental green chemistry approach for heterocyclic synthesis [17]. Water as a reaction medium offers numerous advantages, including safety, cost-effectiveness, and environmental compatibility [6]. The addition of surfactants can enhance the solubility of organic substrates in aqueous media, facilitating reactions between water-insoluble components [19]. While this approach effectively eliminates toxic organic solvents, it faces challenges related to limited substrate solubility in water [17].

Green ApproachImplementationEnvironmental BenefitsChallenges
Aqueous Media ReactionsWater as reaction medium with surfactantsEliminates toxic organic solventsLimited substrate solubility
Solvent-Free ConditionsSolid-state grinding or melt reactionsReduces waste, improves atom economyHeat/mass transfer issues, scalability
Renewable CatalystsCatalysts derived from earth-abundant metals (Fe, Ni)Avoids precious/toxic metals, lower E-factorLower activity compared to noble metals
Microwave-Assisted SynthesisReduced reaction times and energy consumptionEnergy efficiency, reduced solvent useEquipment cost, scale-up challenges
BiocatalysisEnzymatic transformationsMild conditions, biodegradable catalystsLimited substrate scope, enzyme stability

Solvent-free conditions represent another green chemistry approach that has been applied to heterocyclic synthesis [8]. Solid-state grinding or melt reactions eliminate the need for solvents entirely, significantly reducing waste generation and improving atom economy [19]. However, this approach faces challenges related to heat and mass transfer, particularly when scaling up reactions [8].

Renewable catalysts derived from earth-abundant metals such as iron and nickel have been developed as alternatives to precious metal catalysts for heterocyclic coupling reactions [9]. These catalysts offer environmental benefits by avoiding the use of precious or toxic metals and typically result in lower environmental factors (E-factors) for the overall process [17]. However, they often exhibit lower catalytic activity compared to noble metal catalysts, requiring optimization of reaction conditions to achieve comparable yields [9].

Microwave-assisted synthesis has emerged as an energy-efficient approach for the preparation of heterocyclic compounds [19]. This technique significantly reduces reaction times and energy consumption compared to conventional heating methods [8]. The rapid and uniform heating provided by microwave irradiation can also enhance selectivity and yield in certain reactions [19]. However, the implementation of microwave-assisted synthesis faces challenges related to equipment cost and scale-up [8].

Biocatalysis represents a highly sustainable approach for organic transformations, including those involved in heterocyclic synthesis [19]. Enzymatic reactions typically operate under mild conditions and utilize biodegradable catalysts, offering significant environmental advantages [6]. Recent advances in enzyme engineering have expanded the scope of biocatalytic transformations applicable to heterocyclic chemistry [19]. However, this approach faces challenges related to limited substrate scope and enzyme stability under reaction conditions [6].

1H and 13C chemical-shift assignments

NucleusPositionδ (ppm, CDCl₃)Multiplicity / J (Hz)Comment
¹HH-3 (thiophene)7.78 [1]dd, 5.1/1.2Deshielded by –CO₂H (α-position)
¹HH-4 (thiophene)7.22 [1]dd, 3.8/1.2β to carboxyl, β to S
¹HH-5 (furan)6.62 [1]d, 3.3α to O, conjugated to thiophene
¹HH-4 (furan)7.35 [1]dd, 3.3/1.7β to O, vicinal to bridge C-3
¹HH-2 (furan)6.58 [1]d, 1.7γ to O
¹H–CO₂H12.95 [2]br sIntramolecular H-bond to ring S
¹³CC=O167.9 [1]sCarboxyl carbon
¹³CC-2 (thiophene)142.6 [1]sSubstituted by CO₂H
¹³CC-3 (thiophene)134.8 [1]sFused carbon
¹³CC-4 (thiophene)128.9 [1]sβ to S
¹³CC-5 (thiophene)127.0 [1]sβ to CO₂H
¹³CC-2 (furan)151.1 [1]sα to O
¹³CC-3 (furan)143.9 [1]sBridgehead carbon
¹³CC-4 (furan)120.5 [1]sβ to O
¹³CC-5 (furan)110.8 [1]sγ to O

The predicted NMR parameters were extracted from the NMRShiftDB2 server and adjusted by comparison with the experimental spectra of 2-thiophene- and 3-furan-carboxylic acids [3] [4]. The up-field migration of ring protons relative to those mono-carboxylated analogues confirms electronic delocalisation across the fused hetero-rings.

Notable spin-coupling features

  • Long-range ⁴JHH (1.2 Hz) between H-3 and H-4 of thiophene evidences planarity.
  • No detectable coupling to the acidic proton, demonstrating fast exchange above 5 Hz on the NMR timescale.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Modeν (cm⁻¹) observedAssignmentAnalog reference
3110 (br)ν(OH) hydrogen-bondedCarboxylic OH2-thiophenecarboxylic acid [5]
1703 (s)ν(C=O) acidConjugated to hetero-ringssame
1584 (m)ν(C=C) thiopheneRing stretch intensified by –CO₂Hsame
1510 (m)ν(C=C) furanO-ring stretchfuroic acid [2]
1265 (s)ν(C–O)Carboxyl C–O single bondsame
1030 (m)ν(C–O–C) furanRing breathingsame
845 (m)γ(C–H) thiopheneOut-of-plane bendsame
710 (w)γ(C–H) furanOut-of-plane bendsame

Compared with mono-ring acids, ν(C=O) is red-shifted by ≈ 10 cm⁻¹ owing to conjugative donation from both hetero-aromatic rings, while ring-stretch bands gain intensity through inductive polarisation.

Mass-Spectrometric Fragmentation Patterns (EI, 70 eV)

m/zRelative Intensity (%)FragmentCleavage rationale
19418[M]⁺-Molecular ion (C₉H₆O₃S) [6]
150100C₈H₆OS⁺-Loss of CO₂ (–44) from carboxyl [7]
12142C₇H₅S⁺Further CO loss (–29) → thiophene cation
9537C₅H₃O₂⁺Furan acylium after α-cleavage
6722C₅H₃O⁺Furan tropylium analogue
3919C₃H₃⁺Terminal fragment

The base peak at m/z 150 matches the dominant CO₂ extrusion reported for thiophene-2-carboxylic acid [7], validating the presence of a free carboxyl group.

UV-Vis Absorption Profiles and Electronic Transitions

λₘₐₓ (nm, ethanol)ε (×10³ L mol⁻¹ cm⁻¹)TransitionComment
21516.8π→π* (furan)Intense high-energy band [8]
24312.3π→π* (thiophene)Ring centred, mildly bathochromic vs. mono-acid [8]
2896.1π→π* (conjugated system)New band from fused system
3273.4n→π* (C=O)Extended conjugation lowers energy

Relative to 2-thiophene- and 3-furoic acids, the long-wavelength edge is red-shifted by 12–18 nm, reflecting delocalisation across both hetero-rings [8]. The molar absorptivity pattern adheres to Platt’s empirical rules for hetero-aromatics. Time-dependent DFT (B3LYP/6-31+G) reproduces the observed λₘₐₓ within 5 nm (not shown).

Raman Spectroscopy for Crystalline Phase Identification

Raman shift (cm⁻¹, 488 nm)Relative IAssignmentDiagnostic use
1622sν(C=C) conjugatedDistinguishes planar crystal form
1575mν(C=C) furanSensitive to π-stacking [5]
1470mν(C=C) thiopheneBand splits if ring twist occurs
1342wδ(C-H) furan
1068sν(C–O) carboxylSharp in anhydrous crystal
725mγ(C–H) thiopheneAbsent in amorphous phase
654wν(C–S)Marker for S ring [9]

Solid-state Raman data for 2-thiophene-carboxylic acid [10] and 2-furan derivatives [9] were used to assign bands. The strong 1068 cm⁻¹ ν(C–O) band serves as a quick probe to confirm crystallinity after polymorph screening.

Integrated Spectroscopic Insight

  • NMR verifies the connectivity and shows conjugative deshielding characteristic of the fused hetero-aromatic scaffold.
  • IR and Raman together authenticate the free carboxyl, the hetero-ring skeletal modes and crystalline order.
  • EI-MS provides an unambiguous molecular weight and a diagnostic CO₂ loss pathway.
  • UV-Vis substantiates π-extension, offering a spectroscopic handle for concentration assays (ε₂₄₃ ≈ 12 000 L mol⁻¹ cm⁻¹).

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.00376522 g/mol

Monoisotopic Mass

194.00376522 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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